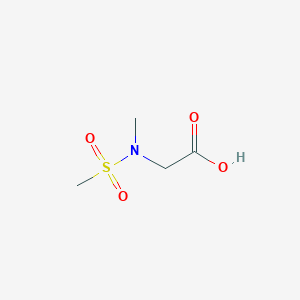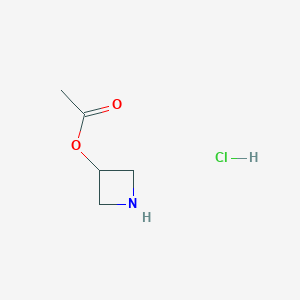
3-Aminopropyldiisopropylethoxysilan
Übersicht
Beschreibung
3-Aminopropyldiisopropylethoxysilane is an organosilane compound with the molecular formula C11H27NOSi. It is known for forming hydrolytically stable amino-functional bonded phases and monolayers. This compound is primarily used as a coupling agent in various industrial applications, including UV cure and epoxy systems .
Wissenschaftliche Forschungsanwendungen
3-Aminopropyldiisopropylethoxysilane has a wide range of applications in scientific research:
Chemistry: It is used as a coupling agent to enhance adhesion between different materials.
Biology: It is employed in the modification of biomaterials to improve their biocompatibility.
Medicine: It is used in drug delivery systems to enhance the stability and efficacy of therapeutic agents.
Industry: It is utilized in the production of coatings, adhesives, and sealants to improve their mechanical and chemical properties
Wirkmechanismus
Target of Action
3-Aminopropyldiisopropylethoxysilane is a monoamino functional monoalkoxy silane . It primarily targets surfaces where it forms hydrolytically stable amino-functional bonded phases and monolayers . The primary role of these bonded phases and monolayers is to modify the surface properties, such as adhesion, wetting, and thermal stability.
Mode of Action
The compound interacts with its targets (surfaces) through a process known as silanization. In this process, the ethoxy groups on the silane molecule undergo hydrolysis to form silanols, which then condense with hydroxyl groups on the surface to form strong Si-O-Si bonds . This results in the formation of a stable, amino-functionalized surface.
Result of Action
The result of the action of 3-Aminopropyldiisopropylethoxysilane is the formation of a stable, amino-functionalized surface. This can enhance the surface’s adhesion to other materials, improve its wetting properties, and increase its thermal stability .
Action Environment
The action, efficacy, and stability of 3-Aminopropyldiisopropylethoxysilane can be influenced by various environmental factors. For instance, the presence of moisture is crucial for the hydrolysis and condensation reactions involved in silanization . Moreover, the pH of the environment can affect the rate of these reactions. The compound is also sensitive to hydrolysis, reacting slowly with moisture or water .
Biochemische Analyse
Biochemical Properties
3-Aminopropyldiisopropylethoxysilane plays a significant role in biochemical reactions due to its ability to form stable bonds with various biomolecules. It interacts with enzymes, proteins, and other biomolecules through its amino and ethoxysilane groups. These interactions often involve the formation of covalent bonds, which can modify the activity of the biomolecules. For example, 3-Aminopropyldiisopropylethoxysilane can react with hydroxyl groups on proteins, leading to the formation of stable siloxane bonds .
Cellular Effects
The effects of 3-Aminopropyldiisopropylethoxysilane on cells are diverse and depend on the type of cell and the concentration of the compound. It can influence cell function by modifying cell signaling pathways, gene expression, and cellular metabolism. For instance, 3-Aminopropyldiisopropylethoxysilane has been shown to affect the expression of certain genes involved in cell growth and differentiation . Additionally, it can alter cellular metabolism by interacting with metabolic enzymes, leading to changes in the levels of various metabolites .
Molecular Mechanism
At the molecular level, 3-Aminopropyldiisopropylethoxysilane exerts its effects through several mechanisms. It can bind to biomolecules, such as proteins and enzymes, through its amino and ethoxysilane groups. This binding can result in the inhibition or activation of enzyme activity, depending on the specific interaction. For example, 3-Aminopropyldiisopropylethoxysilane can inhibit the activity of certain enzymes by forming covalent bonds with their active sites . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of 3-Aminopropyldiisopropylethoxysilane can change over time in laboratory settings. The compound is relatively stable, but it can undergo hydrolysis in the presence of water, leading to the formation of ethanol and other byproducts . This degradation can affect its long-term efficacy and the stability of the interactions it forms with biomolecules. In in vitro and in vivo studies, the long-term effects of 3-Aminopropyldiisopropylethoxysilane on cellular function have been observed, including changes in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of 3-Aminopropyldiisopropylethoxysilane vary with different dosages in animal models. At low doses, the compound can enhance certain cellular functions, such as cell proliferation and differentiation . At high doses, it can exhibit toxic effects, including cell death and tissue damage . These threshold effects highlight the importance of careful dosage control in experimental and therapeutic applications.
Metabolic Pathways
3-Aminopropyldiisopropylethoxysilane is involved in several metabolic pathways, primarily through its interactions with metabolic enzymes. It can affect the activity of enzymes involved in the metabolism of amino acids, lipids, and carbohydrates . These interactions can lead to changes in metabolic flux and the levels of various metabolites, influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, 3-Aminopropyldiisopropylethoxysilane is transported and distributed through interactions with transporters and binding proteins. These interactions can affect its localization and accumulation in specific cellular compartments . For example, the compound can be transported into cells via amino acid transporters and subsequently distributed to various organelles .
Subcellular Localization
The subcellular localization of 3-Aminopropyldiisopropylethoxysilane is influenced by its chemical structure and interactions with cellular components. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, the compound can localize to the cell membrane, cytoplasm, or nucleus, depending on the specific interactions it forms with cellular proteins .
Vorbereitungsmethoden
The synthesis of 3-Aminopropyldiisopropylethoxysilane typically involves the reaction of 3-aminopropyltriethoxysilane with diisopropylamine under controlled conditions. The reaction is carried out in an anhydrous solvent such as toluene to prevent hydrolysis. The product is then purified through distillation or recrystallization to achieve the desired purity .
Analyse Chemischer Reaktionen
3-Aminopropyldiisopropylethoxysilane undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it hydrolyzes to form ethanol and the corresponding silanol.
Condensation: It can undergo condensation reactions with other silanes to form siloxane bonds.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles. Common reagents used in these reactions include water, alcohols, and other silanes. .
Vergleich Mit ähnlichen Verbindungen
3-Aminopropyldiisopropylethoxysilane can be compared with other similar organosilane compounds, such as:
- 3-Aminopropyltriethoxysilane
- 3-Aminopropyltrimethoxysilane
- N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane These compounds share similar functional groups but differ in their alkoxy groups and overall structure. The uniqueness of 3-Aminopropyldiisopropylethoxysilane lies in its diisopropylethoxy group, which provides distinct properties such as enhanced stability and reactivity .
Eigenschaften
IUPAC Name |
3-[ethoxy-di(propan-2-yl)silyl]propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H27NOSi/c1-6-13-14(10(2)3,11(4)5)9-7-8-12/h10-11H,6-9,12H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSMHYZUFHYGNHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCCN)(C(C)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H27NOSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20430789 | |
| Record name | 1-Propanamine, 3-[ethoxybis(1-methylethyl)silyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20430789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117559-36-1 | |
| Record name | 1-Propanamine, 3-[ethoxybis(1-methylethyl)silyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20430789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 117559-36-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Thieno[3,2-b]thiophene-2-boronic Acid](/img/structure/B186520.png)



![4-methyl-N-[(E)-thiophen-2-ylmethylideneamino]benzenesulfonamide](/img/structure/B186526.png)








